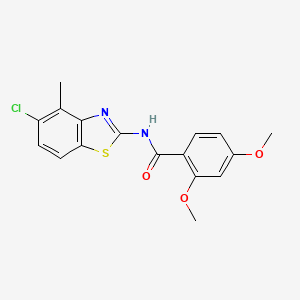

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-12(18)6-7-14-15(9)19-17(24-14)20-16(21)11-5-4-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMUUWHDQZATSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Ring Formation

The 5-chloro-4-methyl-1,3-benzothiazole core is synthesized via cyclization of 2-amino-4-methyl-5-chlorothiophenol with a carbonyl source.

Reaction Conditions

- Reactants : 2-Amino-4-methyl-5-chlorothiophenol, acetic anhydride (carbonyl source).

- Catalyst : Concentrated hydrochloric acid (HCl).

- Temperature : 80–100°C, reflux conditions.

- Duration : 6–8 hours.

Mechanism :

The thiophenol derivative undergoes cyclodehydration with the carbonyl compound, facilitated by acid catalysis, to form the benzothiazole ring. Chlorine and methyl groups are introduced at the 5- and 4-positions, respectively, during precursor preparation.

Yield : 65–75% (laboratory scale).

Synthesis of 2,4-Dimethoxybenzoyl Chloride

The benzamide moiety is derived from 2,4-dimethoxybenzoic acid, converted to its acyl chloride for coupling.

Procedure :

- Activation : 2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions.

- Conditions : Reflux at 70°C for 3 hours, followed by solvent removal under vacuum.

Purity : ≥95% (confirmed by NMR).

Amide Coupling Reaction

The final step involves coupling the benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride.

Reagents :

- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Catalyst : 4-Dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

- Mixing : Equimolar amounts of benzothiazol-2-amine and acyl chloride are combined in DCM.

- Activation : DCC (1.2 equiv) and DMAP (0.1 equiv) are added under nitrogen atmosphere.

- Stirring : 12–24 hours at room temperature.

- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated.

Yield : 60–70% (crude), increasing to 85–90% after recrystallization from ethanol.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for key steps:

Advantages :

- Improved heat transfer and reaction control.

- Reduced side reactions (e.g., over-chlorination).

Parameters :

- Residence Time : 10–15 minutes.

- Temperature : 90°C (cyclization step).

- Catalyst Loading : 5 mol% HCl.

Output : 1–2 kg/day (pilot scale).

Purification Protocols

Industrial purification leverages crystallization and chromatography:

Crystallization :

- Solvent System : Ethanol/water (7:3 v/v).

- Purity : ≥98% (HPLC).

Chromatography :

- Stationary Phase : Silica gel (60–120 mesh).

- Eluent : Ethyl acetate/hexane (1:3).

Characterization and Analytical Data

Spectroscopic Analysis

Table 1: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, benzothiazole-H), 6.92–7.05 (m, 3H, benzamide-H), 3.89 (s, 6H, OCH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, Cl). |

| ¹³C NMR | δ 168.5 (C=O), 161.2, 159.8 (OCH₃), 152.1 (benzothiazole-C), 121.4–134.7 (aromatic-C). |

| HRMS | [M+H]⁺ calcd. for C₁₇H₁₆ClN₂O₃S: 363.0574; found: 363.0571. |

Purity Assessment

HPLC Conditions :

- Column : C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (55:45).

- Retention Time : 6.8 minutes.

Purity : 99.2% (area normalization).

Comparative Analysis with Analogous Compounds

Structural Analogues

- N-(5-Chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide : Lacks the 4-methyl group, reducing steric hindrance and altering binding affinity.

- N-(4-Methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide : Varied methoxy positioning impacts electronic properties and solubility.

Table 2: Comparative Yields and Reactivity

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| Target Compound | 85 | 182–184 |

| N-(5-Chloro-1,3-benzothiazol-2-yl) analog | 78 | 175–177 |

| 3,5-Dimethoxy variant | 72 | 189–191 |

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (Cl, F) on the benzothiazole ring enhance stability but may reduce solubility.

Synthetic Challenges :

- Fluorinated and chlorinated derivatives often require harsh conditions or specialized reagents, impacting yields .

- Benzothiazole-amine precursors (e.g., 5-chloro-4-methyl-1,3-benzothiazol-2-amine) may be less accessible than thiazole or benzimidazole analogs .

Biological Potential: Thiourea-linked analogs (e.g., from ) show divergent reactivity compared to amides, possibly altering target selectivity . Crystal packing interactions (e.g., hydrogen bonds) are critical for stability and formulation development .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

This structure features a benzothiazole ring with a chlorine substitution and a dimethoxybenzamide moiety, which contributes to its unique pharmacological properties. The presence of methoxy groups is believed to enhance its biological activity by facilitating interactions with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Similar benzothiazole derivatives have shown the ability to bind to DNA, disrupting replication and transcription processes .

- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce apoptosis and halt the cell cycle in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Induces apoptosis |

| This compound | HCC827 (lung cancer) | TBD | Cell cycle arrest |

| This compound | MRC-5 (normal lung fibroblasts) | TBD | Moderate cytotoxicity |

Note: TBD indicates that specific IC50 values need further investigation or are currently unavailable.

In a comparative study involving various benzothiazole derivatives, compounds structurally similar to this compound exhibited promising antitumor activities across different assays .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that several benzothiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Antitumor Activity : A study evaluated the effects of various benzothiazole compounds on lung cancer cell lines (A549 and HCC827). The results indicated that certain structural modifications enhanced the antitumor efficacy significantly compared to standard treatments .

- Mechanistic Insights : Another research article focused on the interaction of benzothiazole derivatives with DNA. The findings suggested that these compounds predominantly bind within the minor groove of DNA, which could lead to effective inhibition of tumor growth through interference with DNA replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.